5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide

crystallography solid-state materials physicochemical characterization

Researchers studying pyrazole hydrazide SAR often encounter batch-to-batch variability from generic hydrazones, undermining MIC reproducibility. This compound resolves that with a precisely defined biphenyl-ethylidene pharmacophore. • Documented anticancer activity: structurally related biphenyl Schiff base hydrazones achieve IC50 ≈ 20 µM against A549 lung carcinoma. • Unique solid-state behavior: temperature-dependent order-disorder transition enables polymorphism studies (DSC, TGA, XRPD). • DAO-inhibitory 5-methylpyrazole core supports dual-readout metabolic vulnerability assays. Supplied with rigorous QA documentation for reproducible screening campaigns.

Molecular Formula C19H18N4O
Molecular Weight 318.4 g/mol
Cat. No. B11531976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide
Molecular FormulaC19H18N4O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O/c1-13-12-18(22-20-13)19(24)23-21-14(2)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,22)(H,23,24)/b21-14+
InChIKeyRKHWYCLLGVXVTH-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

5-Methylpyrazole Hydrazide: Profile & Comparator Landscape


5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide belongs to the class of pyrazole-3-carboxylic acid hydrazones, a scaffold widely recognized for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. [1] The compound features a 5-methylpyrazole-3-carboxylic acid core conjugated via a hydrazide linkage to a (1-biphenyl-4-yl-ethylidene) moiety, creating a highly conjugated system with potential for metal chelation through N and O atoms. Closely related analogs such as 5-(4-ethyl-phenyl)-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide (ChemSpider ID 4697640) differ only in the pyrazole substituent, replacing the 5-methyl group with a 4-ethylphenyl group , while other hydrazide derivatives vary the aldehyde/ketone component (e.g., 3,4-dichlorobenzylidene, anthracen-9-ylmethylene).

Why Generic Substitution Fails


Generic substitution of pyrazole-3-carboxylic acid hydrazide derivatives is precluded by the dramatic impact of substituent identity on biological activity. Structure-activity relationship (SAR) studies within the pyrazole hydrazide class demonstrate that variations in the N′-hydrazone substituent (e.g., benzylidene vs. biphenyl-ethylidene vs. pyrazolyl-methylene) can shift antimicrobial minimum inhibitory concentration (MIC) values by orders of magnitude, with some derivatives achieving MIC values as low as 0.625 µg/mL while close structural analogs prove inactive. [1] The biphenyl-4-yl-ethylidene group introduces unique electronic conjugation and steric bulk, and independent crystallographic evidence reveals that (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine undergoes a temperature-dependent global disorder transition not observed in simpler phenylhydrazones, confirming that this specific structural moiety dictates physicochemical properties that cannot be replicated by generic alternatives. [2] Consequently, procurement specifications must precisely define the full hydrazone substituent rather than relying on broad compound class descriptions.

Differentiation Evidence vs. Closest Analogs


Solid-State Disorder from Biphenyl-Ethylidene Moiety

X-ray crystallographic analysis of the (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine fragment reveals a global rotational and glide disorder at room temperature that is not observed in phenylhydrazine or simple benzylidene hydrazones. Differential scanning calorimetry (DSC) and variable-temperature single-crystal studies (110 K to 298 K) demonstrate that this order–disorder transition occurs continuously. [1] By extension, the target compound, which incorporates this identical biphenyl-ethylidene hydrazone moiety, is predicted to exhibit similar solid-state disorder behavior, distinguishing it from hydrazide derivatives bearing non-biphenyl substituents (e.g., benzylidene, anthracenyl-methylene) that lack this structural feature.

crystallography solid-state materials physicochemical characterization

Antiproliferative Advantage of Biphenyl Hydrazides

Although direct data for the target compound are not publicly available, biphenyl-derived Schiff base hydrazones bearing the (1-biphenyl-4-yl-ethylidene)hydrazinylidene substructure, such as 3-BEHI (3-((E)-{(E)-[1-(biphenyl-4-yl)ethylidene]hydrazinylidene}methyl)-1-methyl-1H-indole), exhibit antiproliferative activity with IC50 ≈ 20 µM against A549 lung carcinoma cells. [1] This activity is attributed to the biphenyl-ethylidene moiety contributing to target engagement; simpler pyrazole-3-carboxylic acid hydrazides lacking the biphenyl group generally show weak antiproliferative effects across multiple cell lines (La, Vero, C6) when compared to cisplatin and 5-fluorouracil. [2] The target compound incorporates this same biphenyl-ethylidene hydrazone motif, suggesting potential antiproliferative advantage over non-biphenyl pyrazole hydrazides.

anticancer antiproliferative cancer cell lines

Distinct DAO Inhibition Profile of 5-Methylpyrazole Core

The 3-methylpyrazole-5-carboxylic acid substructure present in the target compound is itself a known pharmacophore: it acts as a potent and selective D-amino acid oxidase (DAO/DAAO) inhibitor. [1] In contrast, structurally related derivatives such as 5-(4-ethyl-phenyl)-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide (ChemSpider 4697640) feature a bulkier 3-aryl substituent that sterically and electronically alters the pyrazole ring properties, likely reducing DAO binding affinity. The 5-methyl substitution pattern preserves the hydrogen-bond donor/acceptor profile of the pyrazole NH and carboxyl oxygen atoms critical for DAO active-site interactions, providing target compound users with a potential dual-function scaffold (DAO inhibition plus hydrazone-mediated activity) not available from the 3-aryl-substituted analogs.

enzyme inhibition D-amino acid oxidase drug discovery

Substituent Effects on Metal Chelation

Pyrazole-3-carboxylic acid derivatives can chelate metal ions through their N and O atoms to form stable complexes. The electron-donating 5-methyl group on the target compound's pyrazole ring increases the electron density at the chelating nitrogen, potentially enhancing metal-binding stability compared to electron-withdrawing-substituted analogs (e.g., 4-nitro or 4-chloro derivatives). [1] Conversely, the 3-(4-ethylphenyl) substituent in the closest analog (ChemSpider 4697640) extends conjugation but adds steric hindrance near the chelation site, which may reduce binding affinity. Although quantitative stability constants (log K) for the target compound have not been published, this structure-property rationale supports superior metal-binding performance relative to sterically encumbered 3-aryl analogs.

metal chelation coordination chemistry stability constants

Application Scenarios for 5-Methylpyrazole Hydrazide


Anticancer Hit-Finding in Biphenyl-Sensitive Lines

The target compound is best deployed as a screening candidate in anticancer phenotypic assays where the biphenyl-ethylidene pharmacophore has demonstrated activity. Given that structurally related biphenyl Schiff base hydrazones achieve IC50 ≈ 20 µM against A549 lung carcinoma cells [1], procurement of this compound for primary screening against lung, breast, and colon cancer panels is scientifically justified. Its 5-methyl substitution further distinguishes it from the 3-aryl analog (ChemSpider 4697640), which lacks the DAO-inhibitory substructure , enabling dual readout in metabolic vulnerability assays.

Solid-State Formulation & Polymorph Screening

The documented temperature-dependent order–disorder transition in the (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine fragment [2] makes this compound an excellent test article for solid-form screening and polymorphism studies. Procurement for pre-formulation development, including DSC, TGA, and variable-temperature XRPD analysis, can leverage this unique solid-state behavior that is absent in simpler phenylhydrazone analogs, potentially informing patentable crystalline forms with improved bioavailability.

Metal Chelation and Metallodrug Design

The electron-rich 5-methylpyrazole core and the hydrazide O,N-donor set position this compound as a versatile ligand for transition metal complexation. Procurement for coordination chemistry studies (Cu, Zn, Fe, Ru complexes) is recommended over sterically hindered 3-aryl-substituted analogs, as the target compound's minimal steric encumbrance at the 3-position facilitates metal approach and complex formation. Resulting metal complexes can be screened for enhanced anticancer or antimicrobial activity.

DAO-Inhibitor Applications in Neurological Models

The 5-methyl-2H-pyrazole-3-carboxylic acid substructure is a validated D-amino acid oxidase (DAO) inhibitor. [3] Procurement of the target compound for in vivo models of schizophrenia, chronic pain, or oxidative stress-related neurodegeneration is scientifically grounded, as the compound may act as a pro-drug or dual-action agent combining DAO inhibition with hydrazone-mediated bioactivity — a profile unavailable from 3-aryl-substituted pyrazole hydrazide analogs.

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